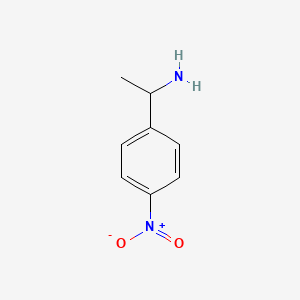

1-(4-Nitrophenyl)ethanamine

Description

Significance of Alpha-Chiral Primary Amines in Advanced Synthetic Chemistry and Material Science

Alpha-chiral primary amines are a class of organic compounds that are of fundamental importance in both synthetic chemistry and material science. rsc.org These molecules are characterized by a stereogenic center at the carbon atom adjacent to the primary amino group. This structural feature is a cornerstone in the synthesis of a vast array of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. d-nb.info A significant portion of small-molecule pharmaceuticals contains chiral amine fragments, highlighting their role in creating biologically active molecules. acs.org

The utility of α-chiral primary amines extends beyond their incorporation into drug molecules. They are also pivotal as chiral ligands and organocatalysts in asymmetric catalysis. rsc.org In this capacity, they can facilitate a variety of chemical transformations, leading to products with high enantioselectivity. sioc-journal.cn The development of methods for the direct catalytic asymmetric synthesis of α-chiral primary amines is an active area of research, aiming for more atom-economical and cost-effective routes. rsc.org Reductive amination of prochiral carbonyl compounds represents a powerful two-step strategy for accessing these valuable amines. d-nb.info

In the realm of material science, chiral amines are integral to the development of advanced materials with unique properties. Their incorporation into polymers and other materials can induce chirality at the macroscopic level, leading to applications in areas such as chiral recognition, nonlinear optics, and ferroelectric liquid crystals. The ability of these amines to form specific non-covalent interactions, such as hydrogen bonds, is crucial in directing the self-assembly of supramolecular structures.

Central Role of 1-(4-Nitrophenyl)ethanamine (B2881662) as a Key Chiral Building Block and Synthetic Intermediate

This compound, available in both (R) and (S) enantiomeric forms, serves as a crucial chiral building block in a variety of synthetic applications. chemshuttle.com Its structure combines a chiral ethylamine (B1201723) moiety with a para-nitro-substituted phenyl ring. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the amino group.

One of the notable applications of this compound is in the synthesis of more complex chiral molecules. For instance, (S)-1-(4-nitrophenyl)ethylamine has been utilized in the Betti reaction, a multicomponent reaction involving an aldehyde and a phenol (B47542), to produce aminobenzylnaphthols with good yield. mdpi.comresearchgate.net This reaction demonstrates the utility of the amine as a chiral auxiliary to introduce a new stereocenter.

Furthermore, the related N-substituted glycine (B1666218) monomer, N-(S)-1-(4-nitrophenyl)ethylglycine (Nsnp), derived from (S)-1-(4-nitrophenyl)ethanamine, has been shown to influence the secondary structure of peptoids. nih.gov Studies have indicated that the incorporation of this monomer at the N-terminal position can stabilize the threaded loop structure of a peptoid nonamer, highlighting the subtle yet significant effects of the nitroaromatic side chain on the global conformation of these foldamers. nih.gov This ability to fine-tune secondary structure through monomer functionality is of great interest in the design of novel biomimetic materials. nih.gov

The chemical properties of this compound also allow for further functionalization. The nitro group can be reduced to an amino group, providing a route to diamine-substituted compounds. The primary amine group itself can undergo a range of reactions, including nucleophilic substitutions.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol nih.gov |

| Chirality | Exists as (R) and (S) enantiomers |

| Key Functional Groups | Primary amine, Nitro group, Phenyl ring |

Historical Context and Evolution of Academic Research on Nitro-Substituted Phenylethylamines

Research into phenethylamines and their derivatives has a long history, driven by their diverse biological activities. wikipedia.org The introduction of a nitro group onto the phenyl ring, creating nitro-substituted phenylethylamines, opened up new avenues for synthetic chemists. Historically, the synthesis of these compounds often involved the nitration of a precursor phenethylamine (B48288) derivative. tandfonline.comgoogle.com For example, methods have been described that involve the nitration of phenethylamine, followed by isomer separation. tandfonline.com Another approach involves the nitration of l-phenylalanine (B559525) to produce l-4-nitrophenylalanine, which can then be decarboxylated. tandfonline.com

The evolution of synthetic methodologies has led to more efficient and convenient routes for the preparation of these compounds. For instance, a one-pot synthesis of 1-(4-nitrophenyl)ethylamine from acetophenone (B1666503) has been reported. researchgate.net More recent developments in the synthesis of p-nitrophenylethylamine hydrochloride have focused on improving yield and suitability for large-scale industrial production by employing protecting group strategies. google.com

The reduction of β-nitrostyrenes has also emerged as a significant route to substituted phenethylamines. nih.govchemrxiv.org While traditional methods often required harsh reducing agents, newer systems, such as sodium borohydride (B1222165) in combination with copper(II) chloride, offer a milder and more efficient alternative. nih.gov

The focus of research on nitro-substituted phenylethylamines has also expanded beyond purely synthetic interests. These compounds are now being investigated for their potential applications in areas such as material science and as therapeutic agents. nih.govgoogle.com The ability of the nitro group to modulate the electronic properties of the molecule and to participate in specific interactions makes these compounds valuable probes for studying molecular recognition and self-assembly processes. nih.gov

The table below presents a timeline of selected developments in the synthesis of nitro-substituted phenylethylamines:

| Year | Development | Reference |

| 1954 | Synthesis of substituted phenylalanines including 4-nitrophenylalanine. | tandfonline.com |

| 2006 | A convenient synthesis of 4-nitrophenethylamine hydrochloride via decarboxylation of 4-nitrophenylalanine. | tandfonline.com |

| 2010 | Report of a convenient synthesis of 1-(4-nitrophenyl)ethylamine from acetophenone. | researchgate.net |

| 2018 | A patented method for the preparation of p-nitrophenylethylamine hydrochloride with improved yield. | google.com |

| 2025 | A facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEVOBPXEHVUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Nitrophenyl Ethanamine

Stereoselective Synthesis Approaches for Enantiopure 1-(4-Nitrophenyl)ethanamine (B2881662)

Achieving enantiomeric purity is critical for the synthesis of active pharmaceutical ingredients. The production of enantiopure this compound is accomplished through several sophisticated methods, including asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries.

Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one specific stereoisomer. google.com This approach is highly efficient and is a cornerstone of modern organic synthesis. researchgate.net Both metal-based catalysts and small organic molecules (organocatalysts) are employed for this purpose.

Organocatalysis: This sub-field uses metal-free small organic molecules to induce enantioselectivity. organic-chemistry.org For the synthesis of chiral amines like this compound, a common strategy involves the asymmetric reduction of a corresponding ketimine or the reductive amination of 4-nitroacetophenone. Chiral phosphoric acids, for instance, can act as Brønsted acid catalysts, activating the imine for nucleophilic attack by a reducing agent in a stereocontrolled manner. Similarly, chiral imidazolidinone catalysts, often used for the α-functionalization of carbonyl compounds, can be adapted for reactions that lead to the desired chiral amine. The mechanism typically involves the formation of a chiral intermediate, such as a chiral enamine or iminium ion, which biases the subsequent reaction step to produce one enantiomer preferentially. organic-chemistry.org

Metal-Catalyzed Asymmetric Reactions: Transition metal complexes featuring chiral ligands are powerful catalysts for asymmetric synthesis. The enantioselective hydrogenation of imines or enamines derived from 4-nitroacetophenone is a direct route to this compound. Catalysts based on rhodium, iridium, or ruthenium, paired with chiral phosphine (B1218219) ligands, have demonstrated high efficiency and selectivity in similar transformations. The chiral ligand coordinates to the metal center, creating a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer upon reduction.

| Catalyst Type | General Approach | Key Principle |

| Organocatalyst | Asymmetric reductive amination of 4-nitroacetophenone | Activation of an imine intermediate by a chiral catalyst (e.g., chiral phosphoric acid) to guide the stereoselective addition of a hydride. |

| Metal Catalyst | Asymmetric hydrogenation of an imine derived from 4-nitroacetophenone | A chiral ligand complexed to a metal center (e.g., Rh, Ir) creates a chiral pocket that directs the hydrogenation to one face of the substrate. |

Biocatalytic Pathways for Enantioselective Production

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations with exceptional precision, often under mild, environmentally friendly conditions. For the synthesis of chiral amines, reductive aminases and transaminases are particularly prominent.

Reductive aminases (RedAms) are enzymes that catalyze the asymmetric synthesis of amines from ketones via reductive amination. These enzymes represent a green and efficient alternative to traditional chemical methods. The reaction involves the condensation of a ketone (e.g., 4-nitroacetophenone) with an amine donor (often ammonia or an alkylamine) to form an imine intermediate, which is then stereoselectively reduced by the enzyme using a nicotinamide cofactor (NAD(P)H).

Engineered RedAms have been developed to exhibit high activity and stereoselectivity for a broad range of substrates. Structure-guided mutagenesis can be employed to create enzyme variants with tailored properties, enhancing their utility for specific target molecules. The process is often coupled with a cofactor regeneration system, such as using glucose dehydrogenase (GDH), to recycle the expensive NAD(P)H, making the process economically viable for larger-scale production.

Transaminases (TAs), or aminotransferases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This method is widely used for the asymmetric synthesis of chiral amines from prochiral ketones.

In a typical synthesis, 4-nitroacetophenone would serve as the ketone acceptor, and a readily available chiral or achiral amine, such as isopropylamine or L-alanine, acts as the amine donor. The enzyme facilitates the transfer of the amino group to the ketone, producing enantiopure this compound. A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. To overcome this, various strategies are employed, such as using a large excess of the amine donor or removing the ketone byproduct to drive the reaction to completion.

The substrate scope of transaminases can be extensive, and enzyme engineering has produced variants with high specificity for non-natural substrates, including various substituted acetophenones.

| Enzyme System | Reaction Type | Key Features |

| Reductive Aminase (RedAm) | Asymmetric Reductive Amination | Direct conversion of a ketone and amine donor to a chiral amine; requires a nicotinamide cofactor (NAD(P)H) and a regeneration system. |

| Transaminase (TA) | Asymmetric Transamination | Transfer of an amino group from a donor (e.g., L-alanine) to a ketone acceptor; equilibrium-limited reaction. |

Chiral Auxiliary-Mediated Synthesis Strategies

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of this compound, a general strategy would involve the following steps:

Attachment: A prochiral precursor, such as a derivative of 4-nitrophenylacetic acid, is covalently attached to a chiral auxiliary, like a chiral oxazolidinone or a pseudoephedrine-based auxiliary.

Diastereoselective Reaction: The presence of the chiral auxiliary directs a subsequent reaction, for example, the alkylation or reduction of a carbonyl group, to occur from a specific face, creating a new stereocenter with high diastereoselectivity.

Cleavage: The chiral auxiliary is cleaved from the product, releasing the enantiomerically enriched target molecule, this compound.

This method is robust and predictable, providing access to specific enantiomers with high purity. The choice of auxiliary is crucial, as it dictates the stereochemical outcome of the key diastereoselective step.

Chemical Synthesis Strategies for this compound

For applications where a racemic mixture is sufficient or as a starting point for chiral resolution, several conventional chemical synthesis methods are available. A common and straightforward approach is the reductive amination of 4-nitroacetophenone. This can be performed in a one-pot reaction where the ketone is reacted with an amine source, such as ammonia or ammonium (B1175870) salts, in the presence of a reducing agent.

Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation over a metal catalyst like palladium or platinum. The reaction first forms an imine or enamine intermediate in situ, which is then immediately reduced to the final amine product.

Reductive Amination Routes from Ketone Precursors

Reductive amination, also known as reductive alkylation, is a highly efficient method for synthesizing amines from carbonyl compounds. wikipedia.org This process converts a ketone or aldehyde into an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, the primary ketone precursor is 4'-nitroacetophenone. The reaction is a cornerstone of green chemistry as it can often be performed as a one-pot catalytic process under mild conditions. wikipedia.orgnih.gov

The direct reductive amination process involves combining the ketone, an amine source (like ammonia), and a reducing agent in a single step. wikipedia.org The key to this synthesis is the chemoselective reduction of the imine intermediate in the presence of the original carbonyl group. chemistry-online.com Various catalytic systems have been developed to achieve high yields and selectivity.

Key methodologies include:

Catalytic Hydrogenation: This is a widely used technique where hydrogen gas is employed as the reductant in the presence of a metal catalyst. Noble metal catalysts, such as those based on palladium and platinum, are effective and can operate at mild temperatures (room temperature to 100°C) and low hydrogen pressures (1–25 bar). nih.gov Non-noble metal catalysts, particularly those using nickel, are also common due to their abundance and good catalytic activity. wikipedia.org The choice of catalyst and support is crucial for preventing side reactions, such as the reduction of the nitro group or hydrogenation of the aromatic ring. nih.gov

Hydride Transfer Reduction: Reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common reducing agents for this transformation. wikipedia.orgchemistry-online.com The Leuckart-Wallach reaction, a classic method, utilizes formic acid or its derivatives (like ammonium formate) as the hydrogen source for the reductive amination of ketones. mdpi.com

Asymmetric Reductive Amination: To produce enantiomerically pure chiral amines, which are vital in the pharmaceutical industry, asymmetric reductive amination is employed. This involves the use of a chiral catalyst that facilitates the formation of one enantiomer over the other. wikipedia.org

Research has focused on optimizing reaction conditions to selectively hydrogenate the precursor, 4-nitroacetophenone, to the desired amine. Studies have demonstrated that catalysts like Rh/silica (B1680970) can yield 1-(4-aminophenyl)ethanol, while Ru/TiO₂(anatase) catalysts show high selectivity for converting 4-nitroacetophenone to 4-aminoacetophenone. researchgate.net The direct reductive amination of ketones with ammonia, catalyzed by iron complexes on nitrogen-doped SiC supports, represents a modern approach using earth-abundant metals.

Table 1: Comparison of Reductive Amination Methods for Ketones

| Method | Catalyst/Reagent | Reducing Agent | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | Platinum, Palladium, Nickel wikipedia.org | Hydrogen Gas (H₂) | Widely used in industry; can be performed under mild conditions. wikipedia.orgnih.gov |

| Hydride Transfer | Sodium Borohydride (NaBH₄) | Hydride Ion (H⁻) | Utilizes common laboratory hydrides; good for smaller scale synthesis. chemistry-online.com |

| Leuckart-Wallach | None (Formic Acid acts as both) | Formic Acid/Formamide | Classic one-pot method for amine synthesis from ketones. mdpi.com |

| Asymmetric Amination | Chiral Metal Complexes (e.g., Ir, Ru) | Varies (H₂, Formic Acid) | Produces enantiomerically pure amines. wikipedia.orgmdpi.com |

Multi-Step Nitration and Subsequent Amine Formation Pathways

An alternative to direct amination from a pre-functionalized ketone is a multi-step pathway that introduces the nitro and amine functionalities sequentially. A common starting material for such a process is a substituted benzene derivative like phenethylamine (B48288) or ethylbenzene. lumenlearning.comlibretexts.orgtandfonline.com This route requires careful control of regioselectivity during the nitration step to ensure the desired para-substituted product.

A typical synthetic sequence involves the following steps:

Protection of an Existing Amine Group: If starting with phenethylamine, the amine group must first be protected to prevent it from reacting during nitration. Acetylation is a common protection strategy, forming an amide that is less reactive. tandfonline.com

Electrophilic Nitration: The protected starting material is then subjected to electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. google.comgoogle.com The protecting group helps direct the incoming nitro group to the para position of the aromatic ring.

Deprotection: After nitration, the protecting group is removed to regenerate the free amine, yielding 4-nitrophenethylamine. tandfonline.comgoogle.com

A patented method describes the synthesis of p-nitrophenylethylamine hydrochloride by first reacting β-phenylethylamine with an acyl group protecting agent. google.com The resulting intermediate is then nitrated using concentrated nitric acid and sulfuric acid. google.com The final step is deprotection with hydrochloric acid to yield the target compound. google.com Another approach starts with L-phenylalanine (B559525), which is first nitrated and then decarboxylated to produce 4-nitrophenethylamine. tandfonline.com

Novel Synthetic Routes from Alternative Starting Materials (e.g., Acetophenone (B1666503) Derivatives)

The development of novel synthetic pathways aims to overcome the limitations of traditional methods by using different starting materials or reaction sequences. One such innovative approach begins with L-phenylalanine, a readily available amino acid. tandfonline.com This method involves the nitration of L-phenylalanine, followed by a decarboxylation step, which removes the carboxylic acid group to form 4-nitrophenethylamine. tandfonline.com This route avoids the need for reducing agents typically required in other syntheses.

Another strategy involves building the molecule from smaller fragments. For instance, a synthesis can start from p-nitrophenyloxirane. The epoxide ring is then opened by reacting it with an appropriate amine, such as p-chlorobenzylamine, to form a substituted aminoethanol derivative. researchgate.net While this specific example produces a related but different final molecule, the principle of using an epoxide precursor demonstrates an alternative disconnection approach for constructing the carbon skeleton of this compound.

The reduction of 1-(4-nitrophenyl)ethanone (4-nitroacetophenone) with various reducing agents can also be tailored to produce different outcomes. researchgate.net For example, using tin and hydrochloric acid can selectively reduce the nitro group to an amine, while sodium borohydride reduces the ketone to an alcohol without affecting the nitro group. chemistry-online.com By carefully choosing reagents, chemists can navigate the synthesis toward the desired product from a common intermediate.

Sustainable and Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry are increasingly being applied to pharmaceutical and chemical synthesis to reduce environmental impact. nih.govejcmpr.com This involves designing processes that minimize waste, use less hazardous substances, and improve energy efficiency. jddhs.com

Solvent-Free Reaction Conditions for Enhanced Sustainability

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are a major source of industrial pollution. ejcmpr.comjddhs.com Solvent-free, or "neat," reaction conditions offer a significant step towards sustainability. mdpi.com These reactions are often carried out by grinding solid reactants together, a technique known as mechanochemistry, or by heating a mixture of reactants without any solvent. mdpi.comrasayanjournal.co.in

Advantages of solvent-free synthesis include:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal. jddhs.com

Improved Safety: Reduces risks associated with flammable, toxic, and volatile solvents.

Potentially Faster Reactions: Higher concentration of reactants can lead to increased reaction rates.

While specific solvent-free methods for this compound are not extensively detailed in the provided context, the principle has been successfully applied to the synthesis of various nitrogen-containing compounds, such as N-substituted amines and indolizines, often with high yields and short reaction times. mdpi.com

Microwave-Assisted and Ultrasound-Mediated Synthesis Techniques

The use of alternative energy sources like microwave irradiation and ultrasound is a key strategy in green chemistry to accelerate reactions and improve energy efficiency. nih.gov

Microwave-Assisted Synthesis: Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. anton-paar.com This technique can dramatically reduce reaction times from hours to minutes and often results in higher product yields and purity compared to conventional heating methods. anton-paar.comnih.gov Microwave-assisted synthesis is considered an environmentally friendly method that can often be performed under solvent-free conditions, further enhancing its green credentials. ijfans.org

Ultrasound-Mediated Synthesis (Sonochemistry): Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.govnih.gov Like microwave assistance, sonochemistry leads to shorter reaction times, milder conditions, and higher yields. nih.govmdpi.com It is particularly effective for heterogeneous reactions.

Table 2: Comparison of Conventional vs. Energy-Efficient Synthesis Techniques

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Mediated Synthesis |

|---|---|---|---|

| Heating Mechanism | Conduction/Convection (Slow, non-uniform) | Direct molecular interaction (Rapid, uniform) anton-paar.com | Acoustic Cavitation (Localized hot spots) nih.gov |

| Reaction Time | Hours to Days | Minutes nih.gov | Minutes to Hours nih.govmdpi.com |

| Energy Efficiency | Lower | Higher mdpi.com | Higher |

| Yields | Often moderate | Often higher | Often higher nih.gov |

| Environmental Impact | Higher solvent use and energy consumption | Reduced reaction time and potential for solvent-free conditions. ijfans.org | Milder conditions, reduced energy use. nih.gov |

Atom Economy and Process Intensification Studies

Atom Economy: Developed by Barry Trost, atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. nih.govprimescholars.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. jocpr.comjocpr.com Addition reactions, for example, are considered highly atom-economical as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. nih.gov

When evaluating the synthesis of this compound:

Reductive amination can be highly atom-economical, especially in its direct form where ammonia and hydrogen are the only other reagents, forming water as the sole byproduct. nih.gov

Multi-step nitration pathways that use protecting groups have lower atom economy because the atoms of the protecting and deprotecting agents are not incorporated into the final product and are discarded as waste. tandfonline.com

Reactivity and Derivatization Chemistry of 1 4 Nitrophenyl Ethanamine

Nucleophilic Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group imparts nucleophilic character, enabling it to react with a variety of electrophiles.

Formation of Imine and Schiff Base Intermediates

Primary amines, such as 1-(4-nitrophenyl)ethanamine (B2881662), readily react with aldehydes and ketones in what is known as a condensation reaction to form imines, which are also referred to as Schiff bases. masterorganicchemistry.comjetir.org This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.comlumenlearning.com The pH of the reaction is a critical factor, with a slightly acidic environment (around pH 5) generally providing the optimal rate for imine formation. lumenlearning.com

The general mechanism for this reaction involves several key steps:

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. lumenlearning.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom. lumenlearning.com

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst. lumenlearning.com

Elimination of Water: A molecule of water is eliminated, forming a carbocation. lumenlearning.com

Deprotonation: A base removes a proton from the nitrogen, resulting in the final imine product. lumenlearning.com

These imine intermediates are valuable in organic synthesis and can be further modified. For instance, Schiff bases derived from 4-nitro-o-phenylenediamine (B140028) have been synthesized and characterized. researchgate.net The formation of the C=N (imine) bond is typically confirmed by spectroscopic methods such as FTIR, which shows a characteristic stretching vibration in the range of 1604-1608 cm-1. researchgate.net

Amidation, Alkylation, and Acylation Reactions

Amidation: The primary amine of this compound can react with carboxylic acids and their derivatives to form amides. Direct amidation with carboxylic acids often requires coupling agents to activate the carboxylic acid. nih.govsemanticscholar.org More commonly, amides are synthesized by reacting the amine with more reactive carboxylic acid derivatives such as acyl chlorides or anhydrides. youtube.comlibretexts.org The reaction with acyl chlorides is typically rapid and exothermic. youtube.comlibretexts.org

| Reactant | Reagent/Conditions | Product |

| This compound | Carboxylic Acid + Coupling Agent (e.g., HBTU) | N-(1-(4-nitrophenyl)ethyl)amide |

| This compound | Acyl Chloride | N-(1-(4-nitrophenyl)ethyl)amide |

| This compound | Carboxylic Anhydride | N-(1-(4-nitrophenyl)ethyl)amide |

Alkylation: The alkylation of primary amines with alkyl halides can be challenging to control. The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Therefore, achieving selective monoalkylation requires careful control of reaction conditions. Reductive amination is often a preferred method for synthesizing more substituted amines from less substituted ones. masterorganicchemistry.com

Acylation: Acylation of the primary amine is a more straightforward process. Acyl chlorides are highly effective acylating agents for primary and secondary amines. youtube.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to the formation of an N-substituted amide. libretexts.org This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. reddit.com

Cyclization Reactions for Heterocyclic Compound Synthesis

The primary amine of this compound can participate in cyclization reactions to form a variety of nitrogen-containing heterocyclic compounds. organic-chemistry.org These reactions are fundamental in medicinal chemistry and materials science, as heterocyclic structures are common motifs in biologically active molecules and functional materials. researchgate.net For example, reactions of 2-amino-1-(4-nitrophenyl)ethanol (B107438) with various electrophilic reagents can lead to the formation of oxazaheterocycles such as 1,3-oxazolidin-2-ones and morpholin-2,3-diones. researchgate.net The nitro group itself can also be a key participant in the synthesis of heterocycles. researchgate.net

Transformations Involving the Aromatic Nitro Group

The nitro group is a versatile functional group that can be transformed into various other functionalities, significantly expanding the synthetic utility of this compound.

Catalytic and Chemical Reduction of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group to a primary amino group is one of the most important transformations of this compound. This conversion yields 1-(4-aminophenyl)ethanamine, a valuable diamine intermediate. A variety of methods are available for this reduction, which can be broadly classified as catalytic hydrogenation and chemical reduction. unacademy.com

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. commonorganicchemistry.comwikipedia.org

Palladium on Carbon (Pd/C): Catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst is a highly efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Raney Nickel: This is another effective catalyst for the hydrogenation of nitro groups. commonorganicchemistry.comwikipedia.org

Platinum(IV) Oxide (PtO₂): This catalyst is also used for the reduction of nitro compounds to amines. wikipedia.org

Chemical Reduction: Several chemical reducing agents can selectively reduce the nitro group. unacademy.com

Metals in Acidic Media: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. unacademy.comcommonorganicchemistry.comscispace.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for the reduction of nitro groups to amines. commonorganicchemistry.comwikipedia.org

Sodium Hydrosulfite (Na₂S₂O₄): This can also be used for the reduction of nitroaromatics. wikipedia.org

| Reducing Agent/System | Conditions | Product |

| H₂/Pd-C | Catalytic Hydrogenation | 1-(4-Aminophenyl)ethanamine |

| H₂/Raney Ni | Catalytic Hydrogenation | 1-(4-Aminophenyl)ethanamine |

| Fe/HCl | Acidic Reduction | 1-(4-Aminophenyl)ethanamine |

| Sn/HCl | Acidic Reduction | 1-(4-Aminophenyl)ethanamine |

| Zn/HCl | Acidic Reduction | 1-(4-Aminophenyl)ethanamine |

| SnCl₂ | Mild Reduction | 1-(4-Aminophenyl)ethanamine |

Strategic Manipulation of the Nitro Moiety in Multi-Step Syntheses

The nitro group plays a crucial strategic role in multi-step organic syntheses. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. lumenlearning.com This directing effect can be exploited to introduce other substituents onto the aromatic ring before the nitro group is reduced or otherwise transformed. For example, in the synthesis of m-bromoaniline from benzene, the nitro group is introduced first to direct the subsequent bromination to the meta position, after which the nitro group is reduced to an amine. lumenlearning.com The timing of the nitro group reduction is often a key consideration in a synthetic sequence. lumenlearning.com

Furthermore, the nitro group can be a precursor to other functional groups besides the amine. For instance, partial reduction can yield nitroso or hydroxylamine (B1172632) intermediates. mdpi.com The controlled reduction of nitro compounds can also lead to the formation of oximes. wikipedia.org This versatility makes the nitro group a powerful tool for strategic planning in the synthesis of complex organic molecules. researchgate.net

Construction of Complex Molecular Architectures and Functional Materials

The strategic placement of a nitro group on the phenyl ring of 1-phenylethanamine imparts unique chemical reactivity and electronic characteristics to the molecule. These features make this compound a valuable chiral building block for the synthesis of more complex molecular structures and functional materials. Its utility is particularly evident in its incorporation into oligomeric structures, its participation in multicomponent reactions to create densely functionalized molecules, and its use as a precursor for derivatives with tailored electronic properties.

Incorporation into Peptoid and Oligomer Structures

Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptide mimics that have garnered significant interest for their potential as therapeutic agents and tools for studying biomolecular interactions. nih.govnih.gov The structure and function of peptoids are highly dependent on the nature of the side chains attached to the glycine nitrogen atoms. The introduction of specific monomers, such as those derived from this compound, can exert significant control over the secondary structure of the oligomer. nih.govfigshare.com

The monomer unit derived from (S)-1-(4-nitrophenyl)ethanamine is referred to as N-(S)-1-(4-nitrophenyl)ethylglycine (Nsnp). nih.gov Research has shown that the incorporation of this para-nitro aromatic monomer can influence the conformational stability of peptoid nonamers. Specifically, placing a single Nsnp monomer at the N-terminal position of a nonamer composed of N-(S)-1-phenylethylglycine (Nspe) units was found to stabilize the "threaded loop" secondary structure relative to the homononamer (Nspe)9. nih.govfigshare.com This stabilizing effect is attributed to the modulation of key intramolecular hydrogen bonds within the peptoid structure, influenced by the electron-deficient nature of the nitroaromatic side chain. nih.gov

The systematic inclusion of monomers like Nsnp allows for the fine-tuning of peptoid secondary structures, which is a critical challenge in their a priori design. nih.govfigshare.com This ability to control conformation by strategically placing specific functional monomers is essential for developing peptoids with well-defined shapes and, consequently, specific biological activities.

| Peptoid Sequence | Monomer of Interest | Observed Effect on Secondary Structure | Reference |

|---|---|---|---|

| (Nsnp)(Nspe)8 | N-(S)-1-(4-nitrophenyl)ethylglycine (Nsnp) | Stabilization of the threaded loop structure relative to (Nspe)9 | nih.govfigshare.com |

Participation in Multicomponent Reactions (e.g., Betti Reaction)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. This compound serves as a key amine component in certain MCRs, most notably the Betti reaction. researchgate.netmdpi.com The Betti reaction is a classic MCR that involves the condensation of a phenol (B47542) (typically 2-naphthol), an aldehyde, and a primary amine to yield α-aminobenzylphenols, also known as Betti bases. mdpi.comwikipedia.orgnih.gov

When the enantiopure (S)-1-(4-nitrophenyl)ethanamine is used, the reaction can proceed with a degree of stereoselectivity, yielding chiral aminobenzylnaphthol products. researchgate.netmdpi.com For instance, the solvent-free reaction of 2-naphthol, benzaldehyde, and (S)-1-(4-nitrophenyl)ethanamine produces (S,S)-1-(phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol in good yield. researchgate.netmdpi.com The use of an enantiopure amine is a strategic approach to introduce chirality into the final product, bypassing the need for resolving a racemic mixture. mdpi.com

Betti bases are valuable compounds with applications in asymmetric synthesis, where they can be used as chiral intermediates or ligands for catalysts. researchgate.netnih.gov The participation of this compound in this reaction demonstrates its utility in rapidly building molecular complexity and generating structurally dense, polyfunctionalized molecules. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Naphthol | Benzaldehyde | (S)-1-(4-Nitrophenyl)ethanamine | (S,S)-1-(phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol | 56% | researchgate.netmdpi.com |

Synthesis of Polyfunctionalized Derivatives with Modified Electronic Properties

The synthesis of derivatives from this compound allows for the creation of new molecules where the inherent electronic properties of the nitrophenyl group are integrated into a larger, polyfunctional architecture. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring and, by extension, the properties of the entire molecule.

The Betti bases synthesized using this compound are prime examples of such polyfunctionalized derivatives. researchgate.net In these aminobenzylnaphthol structures, multiple functional groups—a hydroxyl group from the naphthol, an amino group, and at least two distinct aromatic systems (the nitrophenyl ring and the naphthyl ring)—are brought into close proximity. researchgate.netmdpi.com This convergence of functionalities results in molecules with modified electronic and steric environments. The absolute configuration of these complex chiral molecules can be determined by methods such as NMR analysis. researchgate.netmdpi.com These derivatives serve as versatile scaffolds for further chemical transformations, enabling the synthesis of novel C-C bonds and diverse heterocyclic systems, such as naphthoxazines. nih.gov The electronic modification imparted by the nitro group can be crucial for tuning the reactivity of these derivatives or for their potential application in materials science or medicinal chemistry. researchgate.net

| Derivative Name | Key Functional Groups | Noteworthy Structural Feature | Reference |

|---|---|---|---|

| (S,S)-1-(phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol | Hydroxyl (-OH), Secondary Amine (-NH-), Nitro (-NO2) | Chiral aminobenzylnaphthol structure with multiple aromatic systems | researchgate.netmdpi.com |

Applications of 1 4 Nitrophenyl Ethanamine in Advanced Organic Synthesis and Chemical Biology

Role as a Chiral Building Block for Asymmetric Syntheses

The presence of a chiral center in 1-(4-nitrophenyl)ethanamine (B2881662) makes it an important component in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. This is particularly crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

Precursor for Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are essential tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Chiral amines, such as this compound, are frequently used as starting materials for the preparation of these catalysts.

(S)-α-Methyl-4-nitrobenzylamine hydrochloride, a salt of this compound, serves as a starting material in the synthesis of chiral cyclopalladated complexes. These complexes have applications in the resolution of racemic compounds, a process for separating enantiomers. While the direct synthesis of a wide variety of chiral ligands from this compound is not extensively documented in publicly available literature, the principle of using chiral amines for this purpose is well-established. For instance, chiral aminophosphines, a class of important ligands, are synthesized from easily accessible enantiopure amine building blocks rsc.org. The synthesis of P-chiral phosphine (B1218219) ligands, which have shown high efficiency in asymmetric catalysis, often involves the use of chiral amines to introduce the necessary stereochemistry nih.gov.

The development of novel organocatalysts, which are small organic molecules that can catalyze chemical reactions, also often relies on chiral amine scaffolds. These catalysts are advantageous due to their lower toxicity and stability compared to metal-based catalysts.

Stereodirecting Agent in Enantioselective Transformations

Chiral auxiliaries are compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. While specific examples of this compound acting as a stereodirecting agent are not prominently reported, the use of chiral amines in this capacity is a fundamental strategy in asymmetric synthesis. These auxiliaries create a chiral environment that favors the formation of one enantiomer over the other. After the desired stereocenter is created, the auxiliary can be removed and often recycled. For example, chiral auxiliaries derived from amino alcohols are widely used in enantioselective aldol (B89426) reactions to produce optically pure products scispace.com.

Utility in the Synthesis of Complex Organic Molecules

The structural motifs present in this compound make it a valuable intermediate in the synthesis of more complex and biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.

Intermediates for Advanced Pharmaceutical and Agrochemical Development

This compound and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals googleapis.com. The closely related compound, 2-(4-nitrophenyl)ethylamine, is a key intermediate in the synthesis of Mirabegron, a drug used to treat overactive bladder newdrugapprovals.orggoogleapis.comgoogle.com. Patents reveal that p-nitrophenylethylamine hydrochloride is an indispensable intermediate for both Mirabegron and Dofetilide, an antiarrhythmic agent google.com. While many sources refer to "p-nitrophenylethylamine" without specifying the isomer, it highlights the importance of this structural motif in pharmaceutical synthesis. The (S)-enantiomer of this compound is specifically mentioned as an intermediate in the production of pharmaceuticals .

The general synthetic utility of this class of compounds is broad. For instance, the synthesis of various β-carboline derivatives with potential fungicidal activity has been explored, with some of the most active compounds containing a 4-nitrophenyl group nih.gov. Although not directly using this compound, this demonstrates the value of the 4-nitrophenyl moiety in developing new agrochemicals.

| Application | Compound | Role of this compound Derivative |

| Pharmaceutical | Mirabegron | Key intermediate (as 2-(4-nitrophenyl)ethylamine) |

| Pharmaceutical | Dofetilide | Important intermediate (as p-nitrophenylethylamine) |

| Agrochemical | Fungicides | The 4-nitrophenyl group is a key structural feature in some active compounds |

Construction of Privileged Scaffolds and Bioactive Molecules

Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets with high affinity nih.govresearchgate.netmdpi.com. The design and synthesis of molecules based on these scaffolds is a common strategy in drug discovery. While direct incorporation of the entire this compound molecule into a privileged scaffold is not widely documented, its components, particularly the chiral amine and the substituted phenyl ring, are common features in such structures. For example, the synthesis of pyrazinoindoles, a class of privileged pharmacophores, often involves reactions with substituted benzaldehydes, such as 4-nitrobenzaldehyde, which shares the 4-nitrophenyl moiety nih.gov.

Applications in Supramolecular Chemistry and Material Design

The ability of molecules to self-assemble into larger, ordered structures is the focus of supramolecular chemistry and has significant implications for material design. The functional groups on this compound provide opportunities for its incorporation into larger molecular assemblies and polymers.

Research has shown that derivatives of this compound can be used in the synthesis of sequence-specific polypeptoids. Specifically, (R)- and (S)-N-(1-(p-nitrophenyl)ethyl)glycine have been utilized as monomers to create these non-natural polymers. The presence of the chiral α-methyl primary amine was found to be efficiently incorporated into the polymer backbone, and the chirality of these side chains is predicted to significantly influence the polymer's conformation, potentially leading to stable, folded structures rsc.org. This demonstrates the potential of this compound as a building block for creating novel materials with defined three-dimensional structures.

Design of Chiral Recognition Systems and Sensors

Chiral recognition is a critical process in various fields, including pharmacology, materials science, and chemical synthesis. It involves the selective interaction of a chiral host molecule with one enantiomer of a chiral guest molecule. The design of synthetic chiral recognition systems and sensors often relies on creating a well-defined chiral cavity or binding site that provides multiple points of interaction, leading to diastereomeric complexes with different stabilities.

While no specific chiral recognition systems or sensors have been designed using this compound as the primary building block, its structural features make it a potential candidate for such applications. The amine group can act as a hydrogen bond donor, while the nitro group can function as a hydrogen bond acceptor. The phenyl ring can participate in π-π stacking interactions. For a chiral sensor to recognize this compound, the sensor would need to possess complementary functional groups arranged in a chiral scaffold to enable enantioselective binding.

Table 1: Potential Interactions for Chiral Recognition of this compound

| Interacting Group on Sensor | Potential Interaction with this compound | Type of Interaction |

| Chiral Crown Ether | Complexation with the ethylamine (B1201723) group | Ion-Dipole / Hydrogen Bonding |

| Chiral Carboxylic Acid | Salt formation with the amine group | Ionic / Hydrogen Bonding |

| Electron-Rich Aromatic System | Stacking with the nitrophenyl ring | π-π Stacking |

| Macrocyclic Host with Chiral Portals | Encapsulation of the entire molecule | Host-Guest Interactions |

This table is illustrative of the types of interactions that could be exploited for the chiral recognition of this compound, based on general principles of molecular recognition. No specific examples for this compound were found in the reviewed literature.

Development of Photochromic and Molecular Switch Systems Incorporating Nitroaryl Moieties

Photochromic molecules can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with light. This property makes them attractive for applications in optical data storage, smart windows, and molecular switches. Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, heat, or a chemical signal.

The nitroaryl moiety is a well-known functional group in the design of photochromic and molecular switch systems. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of a molecule. In some systems, the nitro group can participate in photochemical reactions, such as photo-induced electron transfer or geometric isomerization, leading to a change in the molecule's properties.

However, a review of the scientific literature did not yield any specific examples of photochromic or molecular switch systems that are directly synthesized from or incorporate the this compound scaffold. The research in this area tends to focus on other nitroaryl compounds, such as spiropyrans, spirooxazines, and azobenzenes containing nitro groups. The reduction of a nitro group can also act as an electronic switch, altering the electronic properties of a molecule, which has been explored in the context of bioreductive drug activation. nih.gov

Table 2: General Properties of Nitroaryl Moieties in Photo-Responsive Systems

| Property | Influence of Nitroaryl Moiety |

| Absorption Spectrum | Can cause a red-shift (bathochromic shift) in the absorption maximum. |

| Photoisomerization | Can influence the kinetics and quantum yield of photoisomerization processes. |

| Electron Transfer | Acts as an electron acceptor in photo-induced electron transfer processes. |

| Switching Mechanism | Can be a key component in the trigger mechanism of a molecular switch. |

This table outlines the general roles of nitroaryl moieties in photochromic and molecular switch systems. No specific data for systems based on this compound were found.

Stereochemical Investigations and Control Strategies for 1 4 Nitrophenyl Ethanamine Enantiomers

Methodologies for Enantiomeric Resolution and Separation

Enantiomeric resolution refers to the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For 1-(4-nitrophenyl)ethanamine (B2881662), both classical and modern chromatographic techniques are employed to achieve this separation.

Classical resolution is a foundational technique that involves the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral resolving agent. wikipedia.org Since this compound is a basic amine, acidic chiral resolving agents are typically used. Common examples include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid. wikipedia.orgonyxipca.com

The reaction of racemic this compound with a single enantiomer of a chiral acid results in the formation of two diastereomeric salts. For instance, reacting the racemic amine with (+)-tartaric acid yields [(R)-amine·(+)-tartrate] and [(S)-amine·(+)-tartrate] salts. Diastereomers have different physical properties, most notably different solubilities in a given solvent. rsc.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will be less soluble and will crystallize out of the solution first. quora.com After separation by filtration, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the resolving agent.

The efficiency of this process depends heavily on the choice of the resolving agent and the crystallization solvent, often requiring empirical screening to find the optimal conditions. onyxipca.com

Table 1: Illustrative Example of Classical Resolution of Racemic this compound

| Step | Process | Reactants | Products | Separation Principle |

|---|---|---|---|---|

| 1 | Diastereomeric Salt Formation | Racemic this compound + (R,R)-(+)-Tartaric Acid | Mixture of two diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate] | Conversion of enantiomers to diastereomers. |

| 2 | Fractional Crystallization | Mixture of diastereomeric salts in a suitable solvent (e.g., methanol/water) | Solid: Less soluble diastereomeric salt (e.g., [(S)-amine·(R,R)-tartrate])Solution: More soluble diastereomeric salt (e.g., [(R)-amine·(R,R)-tartrate]) | Difference in the solubility of diastereomers. |

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), are powerful and widely used for both analytical and preparative-scale separation of enantiomers. phenomenex.com This technique relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus separation.

For the separation of amines like this compound, polysaccharide-based CSPs are among the most effective and versatile. yakhak.org These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a complex chiral environment with grooves and cavities where enantiomers can interact. mdpi.comresearchgate.net The separation is often performed in normal-phase mode using eluents such as hexane (B92381) modified with an alcohol (e.g., isopropanol). researchgate.net The addition of acidic or basic modifiers to the mobile phase can significantly influence the retention and resolution of basic analytes. nih.gov

Table 2: Representative Data for Chiral HPLC Separation of this compound Enantiomers

| Parameter | Value | Description |

|---|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | A common polysaccharide-based CSP for amine separation. yakhak.org |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Typical normal-phase eluent for this type of separation. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | The nitrophenyl group provides strong UV absorbance. |

| Retention Time (t_R1_) | 8.5 min ((R)-enantiomer) | Time taken for the first-eluting enantiomer to pass through the column. |

| Retention Time (t_R2_) | 10.2 min ((S)-enantiomer) | Time taken for the second-eluting enantiomer to pass through the column. |

| Separation Factor (α) | 1.20 | A measure of the relative retention of the two enantiomers (t_R2_ / t_R1_). |

| Resolution (R_s_) | 2.15 | A measure of the degree of separation between the two peaks. An R_s_ value > 1.5 indicates baseline separation. |

Chiral Recognition and Discrimination Mechanisms in Enantiomer Interactions

Chiral recognition is the process by which a chiral molecule (the selector, e.g., the CSP) interacts differently with the two enantiomers of another chiral molecule (the selectand, e.g., this compound). This differential interaction is the basis for all enantioseparation techniques. mdpi.com

The interaction between the enantiomers of this compound and a chiral selector is governed by a combination of non-covalent forces, including:

Hydrogen Bonding: The primary amine group (-NH₂) in this compound is a potent hydrogen bond donor and acceptor. On polysaccharide-based CSPs, the carbamate (B1207046) groups (-NHCOO-) provide sites for hydrogen bonding interactions. yakhak.orgresearchgate.net

π-π Stacking: The electron-deficient 4-nitrophenyl ring of the analyte can engage in π-π stacking interactions with electron-rich aromatic groups present in many CSPs, such as the phenyl groups in phenylcarbamate derivatives of cellulose or amylose. researchgate.net

Dipole-Dipole Interactions: The polar nitro group (-NO₂) and the carbamate linkages in the CSP contribute to strong dipole-dipole interactions.

For a successful chiral separation, a minimum of three points of interaction between the chiral selector and at least one of the enantiomers is generally required, with at least one of these interactions being stereochemically dependent.

Stereochemical Purity Assessment and Validation Techniques

Determining the stereochemical or enantiomeric purity of a sample is crucial. Enantiomeric excess (% ee) is the standard measure, defined as the excess of one enantiomer over the other in a mixture. Several analytical techniques are used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): As described for separation, chiral HPLC is also the most common and accurate method for determining enantiomeric purity. openochem.org By integrating the peak areas of the two enantiomer signals in the chromatogram, the enantiomeric excess can be precisely calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak. Method validation for chiral purity assays typically assesses parameters like specificity, precision, linearity, accuracy, and sensitivity (limit of quantitation for the minor enantiomer). chromatographyonline.combanglajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, NMR spectroscopy using chiral auxiliaries can. nih.gov This is achieved by either:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the relative integration of their signals allows for the calculation of the original enantiomeric ratio. chemicalforums.com

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient, weak diastereomeric complexes with the enantiomers. libretexts.org This can induce small but measurable differences in the chemical shifts (Δδ) of the corresponding protons or other nuclei (e.g., ³¹P if a phosphorus-containing CSA is used), allowing for quantification. libretexts.orgresearchgate.net

Polarimetry: This classical technique measures the rotation of plane-polarized light by a solution of the chiral compound. A pure enantiomer will have a specific rotation value, while a racemic mixture will show no rotation. While useful for confirming the presence of an excess of one enantiomer, it is generally less accurate and sensitive than chromatographic or NMR methods for determining high enantiomeric excess values. openochem.org

Table 3: Comparison of Techniques for Stereochemical Purity Assessment

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy, precision, and sensitivity; applicable for both quantification and preparative separation. openochem.orgnih.gov | Requires method development; expensive chiral columns. shimadzu.com |

| NMR Spectroscopy | Formation of diastereomeric species (covalent or transient) with distinct NMR signals. | Rapid analysis; provides structural information; no need for pure enantiomer standards with CSAs. nih.govlibretexts.org | Lower sensitivity than HPLC; may require derivatization; peak overlap can be an issue. chemicalforums.com |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Simple, non-destructive, and fast. | Low sensitivity and accuracy, especially at high % ee; requires a known specific rotation value for the pure enantiomer. openochem.org |

Computational and Theoretical Studies on 1 4 Nitrophenyl Ethanamine and Its Derivatives

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of 1-(4-Nitrophenyl)ethanamine (B2881662). These studies provide a quantitative description of the molecule's orbitals and charge distribution, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic characteristics. libretexts.orgyoutube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilic and acidic nature. libretexts.orgyoutube.com

The energy and spatial distribution of these orbitals in this compound are heavily influenced by its substituents. The nitro group (-NO2) is a strong electron-withdrawing group, which tends to lower the energy of both the HOMO and LUMO, while the aminoethyl group has electron-donating tendencies. researchgate.net DFT calculations reveal that the HOMO is primarily localized on the aromatic ring and the nitrogen atom of the amine group, consistent with these sites being the most probable for electrophilic attack. The LUMO is predominantly distributed over the nitro group and the phenyl ring, indicating these are the regions most susceptible to nucleophilic attack. imist.maresearchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. For nitroaromatic compounds, the presence of the nitro group generally leads to a smaller energy gap, enhancing their reactivity. thaiscience.info

Table 1: Calculated Frontier Molecular Orbital Energies for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.40 |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing a guide to its reactive behavior. wolfram.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. These regions are color-coded to indicate their nature: red signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of near-zero or intermediate potential. wolfram.com

For this compound, the MEP map clearly illustrates the electronic effects of its functional groups. The most negative potential (red) is concentrated around the oxygen atoms of the nitro group, making this the primary site for electrophilic interactions. thaiscience.info The region around the amine group's nitrogen atom also shows a degree of negative potential, though less intense than that of the nitro group. Conversely, the hydrogen atoms of the amine group and the aromatic ring exhibit positive potential (blue), identifying them as sites for nucleophilic interactions. researchgate.net This detailed mapping allows for the prediction of how the molecule will interact with other reagents, ions, and biological macromolecules. manipal.edu

Fukui functions provide a more quantitative method for identifying reactive sites within a molecule by analyzing the change in electron density when an electron is added or removed. nih.govscm.com These functions help to localize electrophilic and nucleophilic centers on a per-atom basis. nih.gov

There are three main types of Fukui functions:

f+(r) : For nucleophilic attack, indicating the propensity of a site to accept an electron.

f-(r) : For electrophilic attack, indicating the propensity of a site to donate an electron. scm.com

f0(r) : For radical attack.

In this compound, Fukui function analysis, typically performed using Hirshfeld or Mulliken population analysis, quantifies the reactivity of each atom. researchgate.net The analysis would show high f+ values on the carbon atom attached to the nitro group and other carbons within the phenyl ring, confirming their electrophilic nature. The highest f- values would be found on the nitrogen atom of the amine group and the oxygen atoms of the nitro group, highlighting them as the primary nucleophilic centers. imist.ma The nitro group's presence can sometimes lead to negative Fukui function values, a phenomenon related to nodes in the wave function and strong electron-attracting effects. nih.govresearchgate.net

Table 2: Condensed Fukui Function Indices for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| C1 (attached to -CH(NH2)CH3) | 0.085 | 0.050 |

| C4 (attached to -NO2) | 0.150 | 0.025 |

| N (amine) | 0.040 | 0.180 |

| N (nitro) | 0.110 | 0.015 |

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound is not static, and it can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and the energy barriers between different conformations.

The primary focus of conformational analysis for this molecule is the rotation around the C(phenyl)-C(ethyl) and C(ethyl)-N(amine) bonds. Steric hindrance between the amine group, the methyl group, and the bulky nitrophenyl ring plays a crucial role in determining the preferred conformations. Computational methods, such as potential energy surface (PES) scans, are employed to systematically rotate these bonds and calculate the corresponding energy changes.

The results of such analyses predict that the most stable conformers are those that minimize steric strain. For instance, the orientation of the aminoethyl side chain relative to the plane of the phenyl ring is critical. The A-value, a measure of the steric bulk of a substituent, would be significant for the -(4-Nitrophenyl) group. utdallas.edu The staggered conformations are generally favored over eclipsed ones. Due to the chiral center at the ethyl carbon, these conformational preferences are essential for predicting the molecule's stereochemical outcomes in reactions and its interactions with other chiral molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound and its derivatives. By mapping the entire reaction pathway, from reactants to products through transition states, chemists can gain a deeper understanding of reaction kinetics and selectivity.

For example, in the aminolysis of esters like 4-nitrophenyl carboxylates, computational studies can model the formation of the tetrahedral intermediate and determine whether its formation or breakdown is the rate-determining step. researchgate.net For a reaction involving this compound, such as its acylation, DFT calculations can be used to:

Locate Transition States (TS): Identify the geometry and energy of the highest point on the reaction coordinate.

Calculate Activation Energies (Ea): Determine the energy barrier that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

Analyze Reaction Intermediates: Characterize the structure and stability of any transient species formed during the reaction.

Perform Intrinsic Reaction Coordinate (IRC) calculations: Confirm that a located transition state correctly connects the reactants and products.

These models can also explore the influence of solvents and catalysts on the reaction mechanism, providing a comprehensive picture that is often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their activity. nih.govnih.gov While often used for biological activity, QSAR can also be applied to predict chemical reactivity or selectivity, avoiding the specified exclusion.

In the context of this compound derivatives, a QSAR model could be developed to predict a specific reaction rate or equilibrium constant based on various calculated molecular descriptors. The process involves:

Data Set Generation: Synthesizing or computationally designing a series of derivatives of this compound with varied substituents on the phenyl ring or the aminoethyl side chain.

Descriptor Calculation: For each derivative, a wide range of molecular descriptors are calculated. For chemical reactivity, these could include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. nih.govsemanticscholar.org

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Electronegativity, global hardness, and Fukui indices. rsc.org

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the descriptors to the observed reactivity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For nitroaromatic compounds, descriptors such as ELUMO have been shown to be highly relevant in QSAR models for predicting their reactivity, particularly their electrophilicity. nih.govsemanticscholar.org Such a model could predict, for instance, how substitutions on the phenyl ring would alter the susceptibility of the molecule to nucleophilic aromatic substitution.

Future Perspectives and Emerging Research Avenues for 1 4 Nitrophenyl Ethanamine

Integration in Continuous Flow Chemistry and Microreactor Systems

The synthesis of 1-(4-Nitrophenyl)ethanamine (B2881662) is increasingly benefiting from the adoption of continuous flow chemistry and microreactor technologies. These approaches offer substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability. The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors allows for optimized reaction conditions, leading to higher yields and purities of the final product.

A key area of development is the use of immobilized catalysts within packed-bed reactors. This strategy facilitates catalyst recycling, minimizes contamination of the product, and simplifies downstream purification processes. For the synthesis of this compound, this often involves the reductive amination of 4-nitroacetophenone. Research is ongoing to develop robust and highly active heterogeneous catalysts that can be efficiently integrated into continuous flow systems.

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of reagents | Enhanced safety with small reaction volumes |

| Heat & Mass Transfer | Often limited, leading to potential side reactions | Superior control, improving selectivity |

| Scalability | Challenging, often requires re-optimization | Straightforward "scaling-out" by parallelization |

| Product Purity | May require extensive purification | Higher purity due to precise control |

Development of Novel Biocatalysts with Enhanced Substrate Scope and Stereospecificity

Biocatalysis presents a green and highly selective alternative for the asymmetric synthesis of chiral amines like this compound. Transaminases, in particular, have shown great promise in catalyzing the amination of prochiral ketones, such as 4-nitroacetophenone, to produce the desired chiral amine with high enantiomeric excess.

Current research is focused on the discovery and engineering of novel biocatalysts with improved properties. Through techniques like directed evolution and rational protein design, scientists are creating enzyme variants with enhanced substrate scope, allowing them to accept a wider range of starting materials. Furthermore, these engineered biocatalysts can exhibit increased stereospecificity, leading to the production of enantiomerically pure this compound. The development of robust enzymes that can withstand industrial process conditions, such as high temperatures and organic solvents, is also a critical area of investigation.

Exploration in Advanced Functional Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The unique structural and chiral properties of this compound make it an attractive building block for the synthesis of advanced functional materials. Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis.

The incorporation of chiral organic linkers, such as derivatives of this compound, into the framework of MOFs and COFs can impart chirality to the resulting material. These chiral frameworks can then be utilized for enantioselective applications, such as the separation of racemic mixtures or as asymmetric catalysts. Researchers are actively exploring the synthesis of novel MOFs and COFs functionalized with this compound and investigating their performance in various applications. The nitro group present in the molecule also offers a handle for post-synthetic modification, allowing for the tuning of the material's properties.

Machine Learning and Artificial Intelligence-Assisted Synthesis Design and Reaction Prediction for this compound Derivatives

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize the way chemical synthesis is approached. For this compound and its derivatives, these technologies hold the potential to accelerate the discovery of new synthetic routes and optimize existing ones.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-nitrophenyl)ethanamine, and how can purity be optimized?

The synthesis of this compound typically involves nitration of phenethylamine derivatives. For example, nitration of (S)-1-phenylethylamine with nitric acid (HNO₃) selectively yields the para-nitro isomer due to steric and electronic directing effects . Key steps include:

- Regioselective nitration : Controlled reaction conditions (e.g., temperature, acid concentration) to favor para-substitution.

- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .